molecular formula C14H17NO4 B2594932 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid CAS No. 208774-11-2

1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid

Cat. No. B2594932
CAS RN: 208774-11-2
M. Wt: 263.293
InChI Key: GBLIAEPBAXYOCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid, has attracted increasing attention in recent years due to their biological activity. They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body . An efficient synthesis approach towards a spirocyclic oxindole analogue has been described, which could potentially be applied to the synthesis of this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17) .


Chemical Reactions Analysis

Indole derivatives, such as this compound, have been used as reactants in various chemical reactions. For example, they have been used in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Spirocyclic Oxindole Analogue

1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid has been utilized in the synthesis of spirocyclic oxindole analogues. An efficient synthesis approach towards these compounds demonstrates the chemical's role in advanced organic synthesis processes (Teng, Zhang, & Mendonça, 2006).

Tert-Butyloxycarbonylation Reagent

It serves as a tert-butyloxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This illustrates its importance in selective chemical transformations under mild conditions (Saito, Ouchi, & Takahata, 2006).

Deprotection of N-Boc Catalyzed by Silica Gel

In organic synthesis, the tert-butoxycarbonyl (Boc) group is an important protective group. The deprotection of N-Boc group, involving compounds like 1-(Tert-butoxycarbonyl)indoline, can be efficiently achieved using silica gel in refluxing toluene (Min, 2007).

Synthesis of Proline Derivatives

The compound has been used in the synthesis of (S)-proline derivatives, highlighting its role in the development of complex organic molecules (Popkov, 2013).

Condensation with Non-Nucleophilic N-Heterocycles

It's also involved in the condensation reaction with various non-nucleophilic N-heterocycles and anilides. This demonstrates its versatility in reactions with a wide range of nitrogen compounds (Umehara, Ueda, & Tokuyama, 2016).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Future Directions

The application of indole derivatives, including 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid, for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on further exploring the biological activities of these compounds and developing efficient methods for their synthesis.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLIAEPBAXYOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208774-11-2
Record name 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of indole-4-carboxylic acid (500 mg) in methanol (9 ml) and conc. hydrochloric acid (1.0 ml) was added a portion of sodium cyanoborohydride (487 mg) at 0° C. and the mixture was stirred at ambient temperature for 1 hour. The suspension was diluted with water (10 ml) and then the clear solution was neutralized with 2N sodium hydroxide aqueous solution. Methanol was removed and the aqueous solution was diluted with dioxane (15 ml) and 1N sodium hydroxide aqueous solution (10 ml). To the mixture was added portionwise di-tert-butyl dicarbonate (813 mg) and the solution was stirred at ambient temperature for 2 hours. The solution was neutralized with 1N hydrochloric acid and diluted with ethyl acetate (30 ml). The resulting solution was washed with brine, dried over magnesium sulfate and concentrated in vacuo. The solid was triturated with diethyl ether:n-hexane (1:9) to give 1-tert-butoxycarbonylindoline-4-carboxylic acid (727 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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